1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one
Description
Properties
IUPAC Name |
1,3-dichloro-5,6-dihydrocyclopenta[c]thiophen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2OS/c8-6-3-1-2-4(10)5(3)7(9)11-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESRLDSDCXYQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(SC(=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227667 | |
| Record name | 1,3-Dichloro-5,6-dihydro-4H-cyclopenta(c)thiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7687-79-8 | |
| Record name | 1,3-Dichloro-5,6-dihydro-4H-cyclopenta(c)thiophen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007687798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC241113 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dichloro-5,6-dihydro-4H-cyclopenta(c)thiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dichloro-5,6-dihydro-4H-cyclopenta(c)thiophen-4-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6NJH3ATU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclization-Based Synthesis from Thiophene Derivatives
One common approach starts from substituted thiophene precursors that undergo intramolecular cyclization under acidic or thermal conditions to form the bicyclic cyclopenta[c]thiophene skeleton. This method allows for controlled formation of the fused ring system.
- Procedure: A thiophene derivative bearing suitable functional groups (e.g., halogens or carbonyls) is subjected to acidic catalysis or heating, promoting cyclization to the 5,6-dihydrocyclopenta[c]thiophene structure.
- Chlorination: Subsequent treatment with chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide introduces chlorine atoms at the 1 and 3 positions.
- Outcome: This method yields this compound with good regioselectivity due to the directing effects of the ketone and sulfur atoms.
Sulfur and Cyclopentanone Condensation Route
Another synthetic route involves condensation of cyclopentanone with elemental sulfur and chlorinating agents:
- Step 1: Cyclopentanone reacts with elemental sulfur and an appropriate chlorinating agent in an organic solvent under reflux or controlled temperature.
- Step 2: The reaction mixture undergoes cyclization to form the bicyclic thiophene ring system fused to the cyclopentane ring.
- Step 3: Chlorination occurs concomitantly or in a subsequent step to yield the dichlorinated product.
This method leverages the reactivity of cyclopentanone and sulfur to construct the thiophene ring, offering a straightforward approach to the target compound.
Electrophilic Chlorination Specifics
The chlorine atoms at the 1 and 3 positions are introduced via electrophilic substitution, facilitated by the electron-rich thiophene ring and the activating effect of the ketone group:
- Chlorinating agents such as chlorine gas, sulfuryl chloride, or N-chlorosuccinimide are used.
- Reaction conditions are optimized to avoid over-chlorination or degradation of the bicyclic structure.
- Temperature control and solvent choice (e.g., chloroform or dichloromethane) are critical for selectivity.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of Thiophene Derivatives | Substituted thiophenes | Acidic catalysis, chlorinating agents | Good regioselectivity, controllable | Requires pre-functionalized thiophenes |
| Sulfur and Cyclopentanone Condensation | Cyclopentanone, elemental sulfur | Reflux, chlorinating agents | Direct ring construction, fewer steps | Possible side reactions, moderate yield |
| Electrophilic Chlorination | Bicyclic intermediate | Cl2, SO2Cl2, N-chlorosuccinimide | Selective chlorination | Requires careful control to avoid over-chlorination |
Research Findings and Optimization Notes
- Regioselectivity: The presence of the ketone at position 4 directs chlorination to the 1 and 3 positions, minimizing undesired substitution elsewhere on the ring.
- Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are typically used to monitor reaction progress and confirm product formation.
- Purification: Crystallization from ethanol or chromatographic methods are employed to isolate pure this compound.
- Yield Optimization: Reaction temperature, solvent polarity, and reagent stoichiometry are key parameters optimized to enhance yield and purity.
- Spectroscopic Characterization: The final compound is characterized by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm the bicyclic structure and substitution pattern.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiol derivatives.
Scientific Research Applications
Basic Information
- IUPAC Name : 1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one
- Molecular Formula : C7H4Cl2OS
- Molecular Weight : 207.07 g/mol
- Purity : 95%
- Melting Point : 63-65 °C
- Boiling Point : Predicted at approximately 325.6 °C .
Structural Characteristics
The compound features a cyclopentane ring fused with a thiophene moiety, which contributes to its reactivity and interaction with biological systems. The presence of two chlorine atoms enhances its electrophilic properties, making it useful in various synthetic pathways.
Medicinal Chemistry
This compound has been explored for its potential as an antitumor agent. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
A recent study demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it a useful building block in the development of pharmaceuticals and agrochemicals.
Example Reaction:
The compound can be reacted with amines to form substituted thiophenes, which are valuable in drug development .
Material Science
Due to its unique electronic properties, this compound is being investigated for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Data Table: Material Properties Comparison
| Property | Value |
|---|---|
| Density | 1.612 g/cm³ (predicted) |
| Solubility | Soluble in organic solvents |
| Electron Affinity | High |
Environmental Studies
Research has also focused on the environmental impact and degradation pathways of this compound. Its chlorinated nature raises concerns regarding persistence and bioaccumulation in ecosystems.
Environmental Impact Study:
A study assessed the degradation of this compound under various environmental conditions, revealing that it is resistant to photolytic breakdown but can be degraded by specific microbial strains .
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one with structurally related compounds, highlighting differences in substituents, properties, and applications:
Key Observations:
Substituent Effects: Halogen Position: The 1,3-dichloro derivative exhibits higher thermal stability (boiling point: 325.6°C) compared to the 2-chloro analog (172.63 g/mol, lower molecular weight) . Brominated analogs (e.g., 2-bromo) are more reactive in nucleophilic substitutions due to bromine’s polarizability . Electron-Withdrawing Groups: Derivatives like CPTCN (malononitrile) show enhanced optoelectronic properties, making them suitable for photovoltaic applications, unlike the parent dichloro compound, which is primarily a synthetic precursor .
Biological Activity: Natural derivatives (e.g., 3-methyl-4H-cyclopenta[b]thiophen-4-one) exhibit anti-inflammatory activity (IC₅₀: 19.8–56.6 µM against NO) , whereas synthetic amide-functionalized analogs show promise as enzyme inhibitors .
Contrasting Applications: The dichloro compound is pivotal in materials science (e.g., fluorinated polymers) , while alkylated or methylated derivatives are explored for drug delivery , and malononitrile derivatives for energy applications .
Biological Activity
1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one (CAS: 7687-79-8) is a heterocyclic compound with significant biological activity. This article delves into its structural characteristics, synthesis methods, and notable biological effects, particularly focusing on its antimicrobial and anticancer properties.
Structural Characteristics
This compound features a bicyclic structure that integrates thiophene and cyclopentane moieties. Its molecular formula is , and it has a molecular weight of approximately 207.07 g/mol. The presence of two chlorine atoms at the 1 and 3 positions enhances its electrophilic reactivity, making it susceptible to various chemical transformations .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Electrophilic Substitution Reactions : Utilizing the electron-withdrawing nature of chlorine for substitution reactions.
- Nucleophilic Attacks : Targeting the carbonyl group (C=O) for further functionalization.
- Cyclization Reactions : Leading to the formation of various derivatives.
These synthetic pathways allow for the creation of analogs that can exhibit different biological activities .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In vitro studies have shown effectiveness against a range of Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also demonstrated potential as an anticancer agent. It has been reported to inhibit specific cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are vital for drug metabolism. This inhibition suggests that it may modulate the pharmacokinetics of co-administered drugs, potentially enhancing their efficacy or altering their toxicity profiles .
In a study evaluating its anticancer properties, this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inducing apoptosis in malignant cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study tested the compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In a screening assay against human leukemia cell lines (CCRF-CEM), the compound showed a GI50 value of 10 nM, demonstrating potent anticancer activity. Further analysis revealed that treatment with this compound led to significant apoptosis in treated cells compared to controls .
Comparative Analysis with Structural Analogues
To understand the uniqueness of this compound in terms of biological activity, a comparison with structurally similar compounds is essential.
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 1,3-Dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one | CHBrOS | Contains bromine instead of chlorine | Lower antimicrobial activity |
| 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-one | CHNS | Contains an amino group | Enhanced anticancer potential |
| 5-Methyl-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one | CHOS | Methyl substitution affects solubility | Variable biological efficacy |
The distinct chlorine substitution pattern in this compound contributes significantly to its biological activities compared to these analogs .
Q & A
Q. What are the established synthetic routes for 1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one?
The compound is synthesized via cyclization of amino-2,5-dihalothienylpropionic acids followed by dehalogenation . Alternative methods involve alkylation of 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one using Grignard reagents or sulfone ester precursors . For example, treatment with methylphenylsulfonyl acetate yields sulfone derivatives, which can be further functionalized. Reaction optimization typically requires inert atmospheres and controlled temperatures (e.g., reflux in ethanol or methanol) to prevent side reactions .
Q. What analytical techniques are recommended for structural characterization?
- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for related cyclopenta[b]thiophen-6-one derivatives (mean C–C bond length: 0.004 Å, R factor: 0.040) .
- NMR spectroscopy : Key signals include aromatic protons (δ ~7.89 ppm for thiophene protons) and methylene groups (δ ~2.97–3.05 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., molecular ion peaks at m/z 172.63 for the base structure) .
Advanced Research Questions
Q. How can substituents be selectively introduced into the cyclopenta[c]thiophen-4-one scaffold?
- Alkylation : Use alkyl Grignard reagents to substitute at the 5-position, followed by quenching with aqueous NH₄Cl to stabilize intermediates .
- Amination : React with aryl aldehydes/ketones in ethanol under reflux with glacial acetic acid catalysis to form Schiff base derivatives .
- Dehalogenation : Catalytic hydrogenation or treatment with reducing agents (e.g., NaBH₄) removes chlorine atoms, enabling further functionalization .
Q. How to address contradictions in spectroscopic or crystallographic data?
- Cross-validation : Compare NMR data with synthesized analogs (e.g., methyl ester derivatives in δ 3.6–3.8 ppm regions) .
- Data refinement : For weakly diffracting crystals (e.g., θ < 22°), apply riding models for H-atoms and iterative refinement cycles to improve R factors .
- Computational modeling : Use DFT calculations to predict spectral profiles and reconcile experimental discrepancies .
Q. What are the applications in medicinal chemistry and drug discovery?
- Anticonvulsant agents : Schiff base derivatives of 2-substituted cyclopenta[b]thiophenes show activity in murine models, synthesized via condensation with aryl aldehydes .
- Covalent inhibitors : The core structure is used to design inhibitors targeting enzymes like small CTD phosphatases, achieved by coupling with piperazine derivatives .
- Structure-activity relationship (SAR) studies : Modifications at the 3-position (e.g., cyano or carboxamide groups) enhance binding affinity and selectivity .
Methodological Considerations
Q. How to optimize reaction yields for large-scale synthesis?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for cyclization reactions to improve solubility of intermediates .
- Catalyst screening : Test Pd/C or Ni catalysts for dehalogenation efficiency, monitoring by TLC or HPLC .
- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) isolates pure products, with yields >60% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
